

Application Notes and Protocols: XL888 and Immunotherapy Combination Therapy in Murine Models

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Compound of Interest

Compound Name: XL888

Cat. No.: B10761783

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These application notes provide a comprehensive guide to the preclinical investigation of **XL888**, a potent Heat Shock Protein 90 (HSP90) inhibitor, in combination with immunotherapy in murine cancer models. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the synergistic anti-tumor effects of this combination therapy.

Introduction

The combination of targeted therapies with immunotherapy represents a promising strategy to overcome resistance and enhance therapeutic efficacy in oncology. **XL888**, an inhibitor of HSP90, leads to the degradation of numerous oncogenic client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells. Preclinical evidence strongly suggests that **XL888** can modulate the tumor microenvironment (TME), rendering it more susceptible to immune-mediated clearance. Specifically, in pancreatic cancer models, **XL888** has been shown to enhance the efficacy of anti-PD-1 immunotherapy by targeting cancer-associated fibroblasts (CAFs) and reducing the secretion of the immunosuppressive cytokine Interleukin-6 (IL-6).^[1] This document outlines detailed protocols for in vivo studies, data analysis, and mechanistic investigation of the **XL888** and immunotherapy combination.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of **XL888** and anti-PD-1 therapy in murine pancreatic cancer models.

Table 1: In Vivo Efficacy of **XL888** and Anti-PD-1 Combination Therapy in a Subcutaneous Panc02 Mouse Model^[1]

Treatment Group	Mean Tumor Volume (mm ³) at Day 21 ± SD	Mean Final Tumor Weight (g) ± SD
Vehicle Control	1250 ± 150	1.5 ± 0.2
XL888	800 ± 100	1.0 ± 0.15
Anti-PD-1	1000 ± 120	1.2 ± 0.18
XL888 + Anti-PD-1	250 ± 50	0.3 ± 0.08
P < 0.0001 in combination therapy vs. the three other groups.		

Table 2: In Vivo Efficacy of **XL888** and Anti-PD-1 Combination Therapy in an Orthotopic KPC-Luc Mouse Model^[1]

Treatment Group	Bioluminescence (photons/s) at Day 28 ± SD
Vehicle Control	1.5 × 10 ⁸ ± 0.5 × 10 ⁸
XL888	0.8 × 10 ⁸ ± 0.3 × 10 ⁸
Anti-PD-1	1.1 × 10 ⁸ ± 0.4 × 10 ⁸
XL888 + Anti-PD-1	0.2 × 10 ⁸ ± 0.1 × 10 ⁸
Statistically significant reduction compared to control groups.	

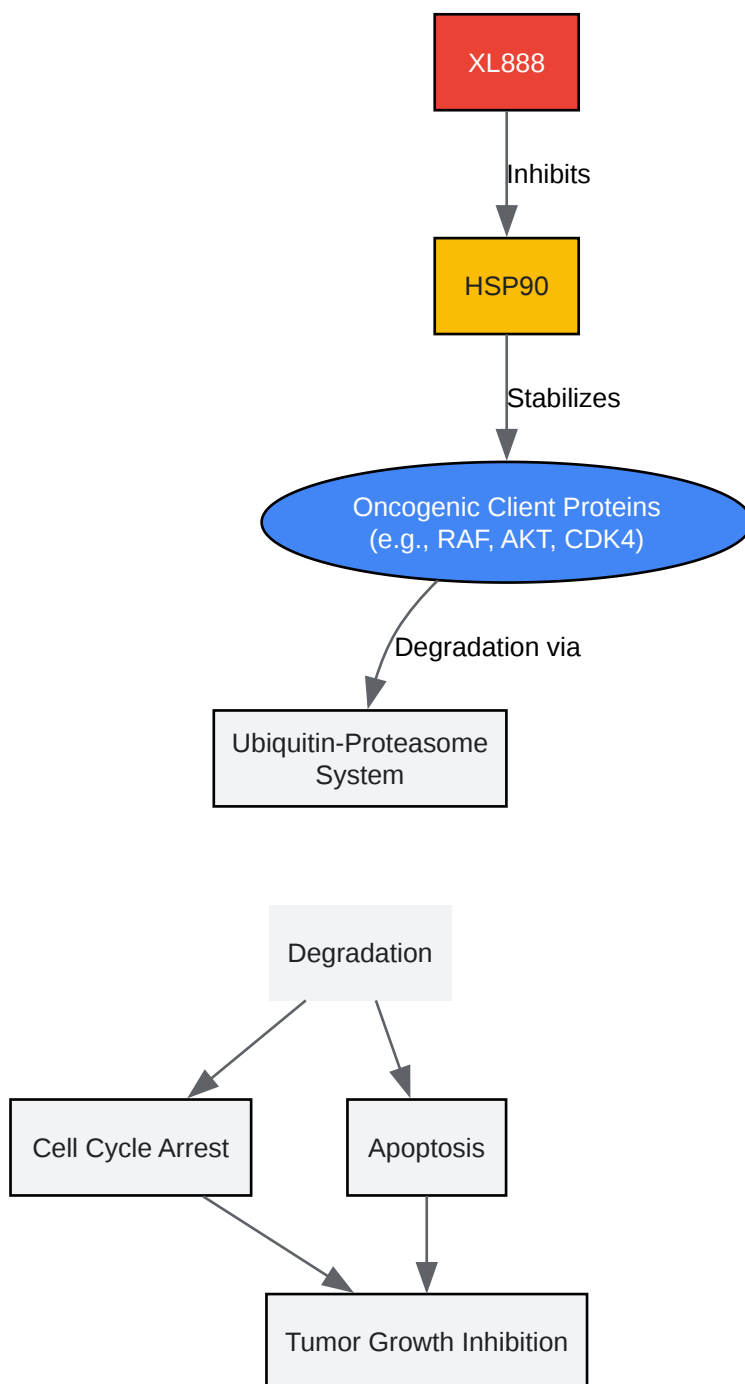
Table 3: Effect of **XL888** and Anti-PD-1 Combination Therapy on Immune Cell Infiltration in Panc02 Tumors

Treatment Group	CD8+ T cells (% of CD45+ cells)	Regulatory T cells (Tregs) (% of CD4+ T cells)	Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells)
Vehicle Control	5 ± 1.5	25 ± 5	40 ± 8
XL888 + Anti-PD-1	15 ± 3	10 ± 2.5	20 ± 5

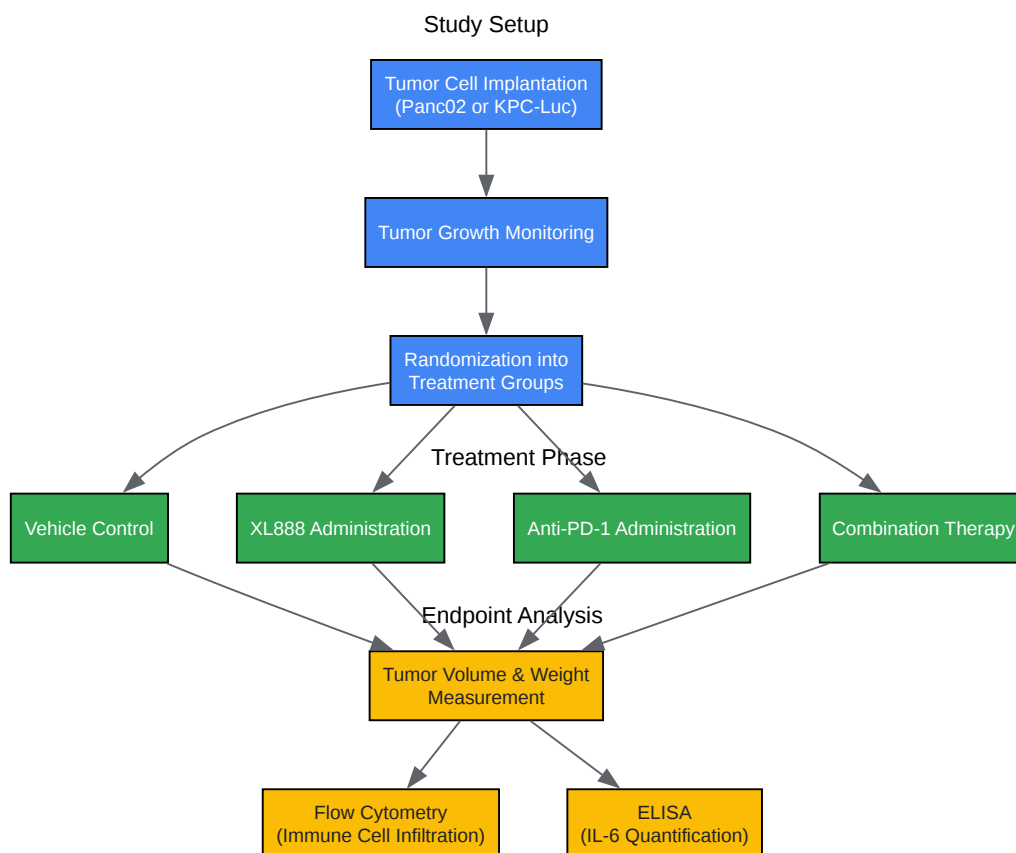
Data are representative values based on typical findings in the literature.

Mandatory Visualizations

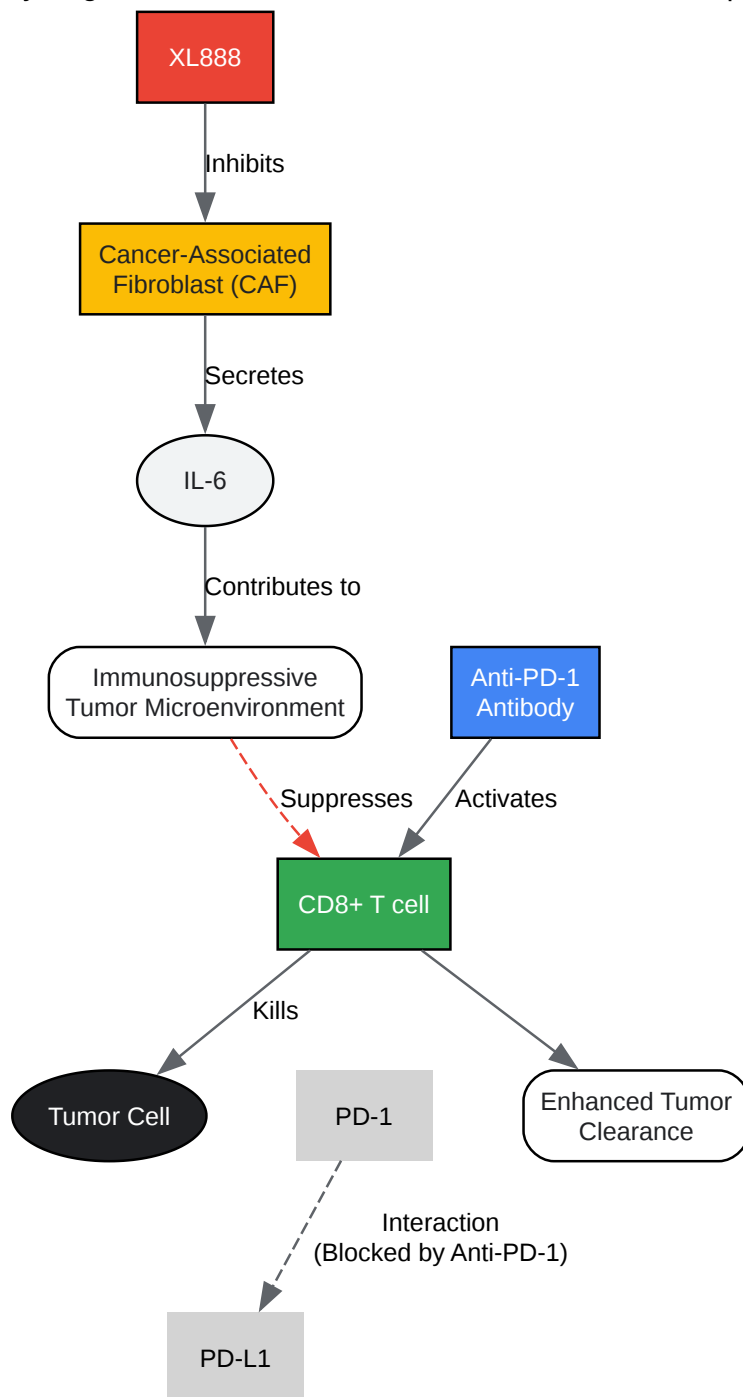
XL888 Mechanism of Action



In Vivo Experimental Workflow



Synergistic Mechanism of XL888 and Anti-PD-1 Therapy

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References

- 1. Hsp90 inhibition leads to an increase in surface expression of multiple immunological receptors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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